2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
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Overview
Description
2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core with a tetramethylpiperidinyl acetamide moiety, which may contribute to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions, using reagents such as hydrazine derivatives and pyrimidine intermediates.
Introduction of the Methyl Group: Methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Attachment of the Tetramethylpiperidinyl Acetamide Moiety: This step may involve the reaction of the core structure with 2,2,6,6-tetramethylpiperidin-4-ylamine and acetic anhydride under controlled conditions.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is crucial to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Precise control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery due to its structural complexity.
Medicine
Potential medicinal applications include its use as a pharmacophore in the design of new therapeutic agents targeting specific biological pathways.
Industry
In industry, it could be utilized in the development of advanced materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the context of its application, such as inhibition of enzyme activity or binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
- This compound
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. Its specific arrangement of functional groups and ring systems can result in unique interactions with biological targets, making it a valuable compound for further research and development.
This detailed article provides a comprehensive overview of This compound, covering its synthesis, reactions, applications, and more
Properties
Molecular Formula |
C20H27N7O2 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-(4-methyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
InChI |
InChI=1S/C20H27N7O2/c1-12-22-18-21-10-14-15(27(18)24-12)6-7-26(17(14)29)11-16(28)23-13-8-19(2,3)25-20(4,5)9-13/h6-7,10,13,25H,8-9,11H2,1-5H3,(H,23,28) |
InChI Key |
RMEOFRQOEHREMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CC(=O)NC4CC(NC(C4)(C)C)(C)C |
Origin of Product |
United States |
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